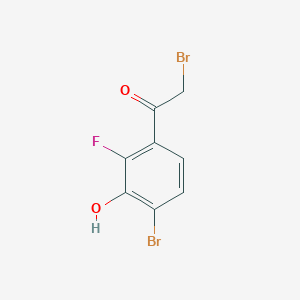
4'-Bromo-2'-fluoro-3'-hydroxyphenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide is an organic compound that belongs to the class of phenacyl bromides These compounds are characterized by the presence of a bromine atom attached to the phenacyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2’-fluoro-3’-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or thiol.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 4’-Bromo-2’-fluoro-3’-hydroxybenzaldehyde.
Reduction: Formation of 4’-Bromo-2’-fluoro-3’-hydroxyphenethyl alcohol.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The hydroxyl and fluoro groups can also influence its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacyl Bromide: Lacks the fluoro and hydroxy substituents, making it less versatile in certain reactions.
4-Bromo-2-fluorobiphenyl: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
4-Bromo-2-fluoro-3-hydroxyphenylacetic acid:
Uniqueness
4’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide is unique due to the combination of bromine, fluoro, and hydroxy substituents, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Eigenschaften
Molekularformel |
C8H5Br2FO2 |
|---|---|
Molekulargewicht |
311.93 g/mol |
IUPAC-Name |
2-bromo-1-(4-bromo-2-fluoro-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(12)4-1-2-5(10)8(13)7(4)11/h1-2,13H,3H2 |
InChI-Schlüssel |
WYCWEMKLYLBHPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)

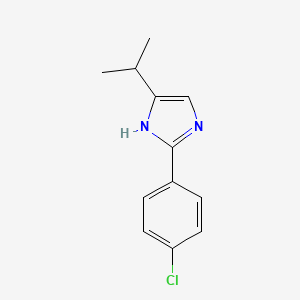
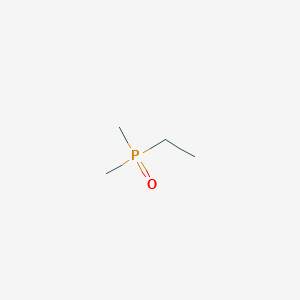

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
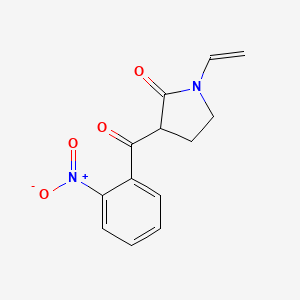
![3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid](/img/structure/B13719739.png)
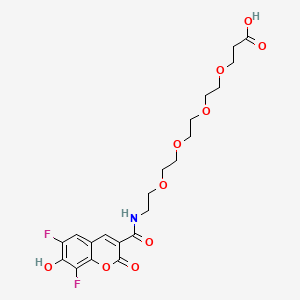
![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)



![3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719797.png)
